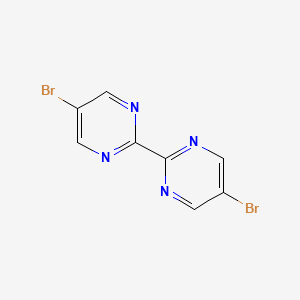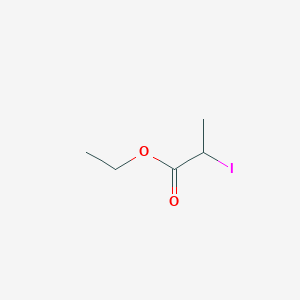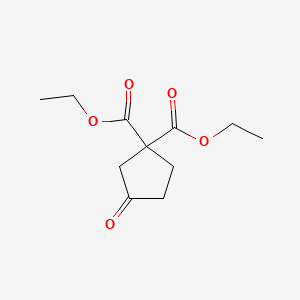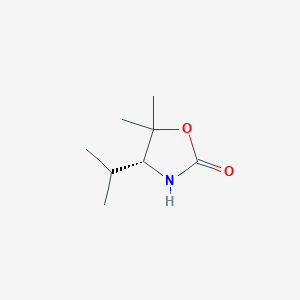
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Overview
Description
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, commonly known as IPDO, is a chiral auxiliary compound that has gained significant attention in the field of organic chemistry. This compound is widely used in the synthesis of various chiral compounds due to its unique properties.
Scientific Research Applications
1. Synthesis of Chiral Auxiliaries and Stereoselective Reactions
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been extensively used in the synthesis of chiral auxiliaries, which are crucial for stereoselective reactions in organic chemistry. For example, Hintermann and Seebach (1998) demonstrated the modification of Evans auxiliary using this compound, enhancing its application in various chemical reactions like alkylation, aminomethylation, and Michael addition due to its steric properties and crystallization tendency (Hintermann & Seebach, 1998).
2. Asymmetric Synthesis of Lignans
Kise et al. (2000) explored the use of this oxazolidinone in the asymmetric synthesis of lignans. Through oxidative homocoupling of its lithium enolates, they could stereoselectively produce R,R-dimers, leading to the synthesis of optically active lignans like (-)-hinokinin and (-)-dimethylmatairesinol (Kise, Ueda, Kumada, & Terao, 2000).
3. Fluorescent Compounds Synthesis
Tang and Verkade (1996) utilized this compound in synthesizing strongly fluorescent compounds. They demonstrated the preparation of fluorescent oxazoles using this oxazolidinone, highlighting its potential in developing new fluorescent materials (Tang & Verkade, 1996).
4. Cycloaddition Reactions in Organic Synthesis
Suga et al. (2009) reported the use of this oxazolidinone in asymmetric 1,3-dipolar cycloaddition reactions. Their study highlights its effectiveness as a substrate in cycloaddition reactions catalyzed by chiral binaphthyldiimine-Ni(II) complexes, contributing to the advancement in organic synthesis methodologies (Suga et al., 2009).
Mechanism of Action
: DrugBank: Insulin human : Wikipedia: Ivermectin : BMC Infectious Diseases: Mechanism of action, resistance, interaction, pharmacokinetics : Springer: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) : BMC Bioinformatics: MAVEN - Mechanism of Action Visualisation and Enrichment
properties
IUPAC Name |
(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFUFOXXNIZFF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OC(=O)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441988 | |
| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223906-38-5 | |
| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



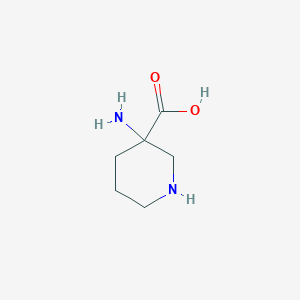
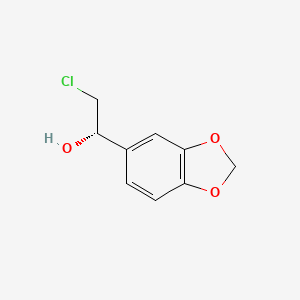


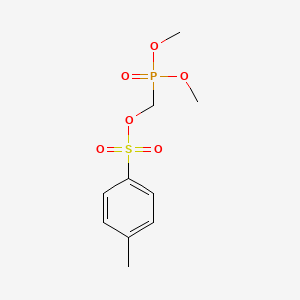

![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)



